REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15].[I-:16].[Na+].S(=O)(O)[O-].[Na+]>O.S(=O)(=O)(O)O.CCOCC.CS(C)=O>[I:16][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30.81 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
mixture
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 5° C
|
Type
|
CUSTOM
|
Details
|
up to RT
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase again with 200 mL of ether
|
Type
|
WASH
|
Details
|
wash with 3×1 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purify the residue
|
Type
|
CUSTOM
|
Details
|
obtained by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc gradient from 0 to 10% of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, we
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |